2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol
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Overview
Description
“2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol” is a chemical compound with the CAS Number: 1627209-42-0 . It has a molecular weight of 201.27 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H19NO3/c11-9(5-6-12)1-3-10(4-2-9)13-7-8-14-10/h12H,1-8,11H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Scientific Research Applications
Synthesis and Chemical Properties
A study by Amirani Poor et al. (2018) explored the synthesis of biologically active compounds using 2-(1-(aminomethyl)cyclohexyl)acetic acid (gabapentin), which shares a structural similarity with 2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol. The research demonstrated the intermolecular Ugi reaction of gabapentin with glyoxal and cyclohexyl isocyanide, producing novel N-cyclohexyl derivatives. Theoretical studies also examined the influence of electron-donating and electron-withdrawing groups on intramolecular hydrogen bond strength (Amirani Poor et al., 2018).
Farkas et al. (2015) described the synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides via palladium-catalysed aminocarbonylation. This process involved systematic investigations to optimize yields and study the influence of different reaction conditions and amine nucleophiles (Farkas, Petz, & Kollár, 2015).
Research by Zhang Feng-bao (2006) focused on synthesizing 1,4-Dioxaspiro[4.5]decan-8-one, a compound with multiple applications in the synthesis of organic chemicals, including pharmaceutical intermediates. The study involved selective deketalization and optimization of reaction conditions, enhancing the yield and reducing the reaction time (Zhang Feng-bao, 2006).
Application in Organic Synthesis
Becker and Flynn (1992) demonstrated the use of 1,4-dioxaspiro[4.5]decan-8-yl-methylamine in the synthesis of 1-Azaadamantan-4-one and its isomers, illustrating the compound's utility in creating complex organic structures (Becker & Flynn, 1992).
Schwartz et al. (2005) developed a method for synthesizing enantiomerically pure dioxaspiro derivatives, including 1,6-dioxaspiro[4.5]decanes, from propargylic and homopropargylic alcohols. This approach has implications for the production of complex spiroacetal systems, relevant in pharmaceutical synthesis (Schwartz, Hayes, Kitching, & De Voss, 2005).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2-(8-amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c11-9(5-6-12)1-3-10(4-2-9)13-7-8-14-10/h12H,1-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQYLLVNUYGOMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CCO)N)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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